3-Bromo-1-ethylpyrrolidin-2-one
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Overview
Description
3-Bromo-1-ethylpyrrolidin-2-one is a chemical compound with the molecular formula C6H10BrNO and a molecular weight of 192.06 g/mol . It is a derivative of pyrrolidinone, featuring a bromine atom at the third position and an ethyl group at the first position of the pyrrolidinone ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Scientific Research Applications
3-Bromo-1-ethylpyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other fine chemicals
Safety and Hazards
The safety information for 3-Bromo-1-ethylpyrrolidin-2-one indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethylpyrrolidin-2-one typically involves the bromination of 1-ethylpyrrolidin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature . The reaction conditions must be carefully controlled to avoid over-bromination and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are employed.
Major Products
The major products formed from these reactions include substituted pyrrolidinones, N-oxides, and reduced derivatives, which can be further utilized in various synthetic applications .
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group in the pyrrolidinone ring play crucial roles in its binding affinity and reactivity. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1-ethylpyrrolidin-2-one
- 3-Chloro-1-ethylpyrrolidin-2-one
- 1-Ethyl-2-pyrrolidinone
Uniqueness
Compared to its analogs, 3-Bromo-1-ethylpyrrolidin-2-one exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the ethyl group at the first position enhances its lipophilicity, potentially improving its bioavailability in medicinal applications .
Properties
IUPAC Name |
3-bromo-1-ethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-2-8-4-3-5(7)6(8)9/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRGQOUTQLPNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110027-12-8 |
Source
|
Record name | 3-bromo-1-ethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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